molecular formula C7H5Br3 B109049 2,4,6-Tribromotoluene CAS No. 6320-40-7

2,4,6-Tribromotoluene

Cat. No.: B109049
CAS No.: 6320-40-7
M. Wt: 328.83 g/mol
InChI Key: BFRIZWKDNUHPHL-UHFFFAOYSA-N
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Description

2,4,6-Tribromotoluene is an organic compound with the molecular formula C7H5Br3. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 6 positions. This compound is known for its yellow to light brown color and is primarily used as a reagent in various chemical syntheses .

Safety and Hazards

2,4,6-Tribromotoluene is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of non-proteinogenic α-amino acids , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in amino acid synthesis

Cellular Effects

Given its role in the synthesis of non-proteinogenic α-amino acids , it may influence cell function by altering the composition of proteins within the cell

Molecular Mechanism

It is known to be involved in the synthesis of non-proteinogenic α-amino acids

Temporal Effects in Laboratory Settings

It is known to be a stable compound , but information on its degradation over time and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

Given its role in the synthesis of non-proteinogenic α-amino acids , it may interact with enzymes and cofactors involved in amino acid metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromotoluene can be synthesized through the bromination of toluene. The process involves the reaction of toluene with bromine in the presence of a catalyst such as aluminum chloride in a solvent like 1,2-dibromomethane. The reaction is typically carried out at a temperature of 25°C. The generated hydrogen bromide is managed through traps and absorption columns .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Post-reaction, the mixture is treated with water and sodium bisulfite to neutralize excess bromine and destroy the catalyst. The product is then isolated, washed, and dried .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromotoluene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other nucleophiles under basic conditions.

    Reduction: Reagents such as zinc in acetic acid can be used to reduce the bromine atoms.

Major Products:

Scientific Research Applications

2,4,6-Tribromotoluene is used in various scientific research applications:

Comparison with Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but with a hydroxyl group instead of a methyl group.

    2,4,6-Tribromoaniline: Contains an amino group instead of a methyl group.

    2,4,6-Tribromobenzaldehyde: Contains an aldehyde group instead of a methyl group.

Uniqueness: 2,4,6-Tribromotoluene is unique due to its specific substitution pattern and the presence of a methyl group, which influences its reactivity and applications. Compared to its analogs, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1,3,5-tribromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRIZWKDNUHPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212566
Record name 2,4,6-Tribromotoluene
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Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-40-7
Record name 2,4,6-Tribromotoluene
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Record name 2,4,6-Tribromotoluene
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Record name 2,4,6-Tribromotoluene
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Record name 2,4,6-tribromotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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